4-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide - 863594-22-3

4-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

Catalog Number: EVT-3106458
CAS Number: 863594-22-3
Molecular Formula: C21H17N3OS
Molecular Weight: 359.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound features a thiazolo[5,4-b]pyridine scaffold, as determined by single-crystal X-ray diffraction analysis. []

Relevance: The compound shares the thiazolo[5,4-b]pyridine core structure with 4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide. []

4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino]phenyl]-benzamide

Compound Description: This compound is a potent inhibitor of platelet-derived growth factor receptor (PDGF) tyrosine kinase. It is a key component of a combination therapy for treating angiotensin II-mediated diseases, particularly hypertension and related conditions. [, ]

Relevance: While structurally distinct, this compound and 4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide belong to the benzamide class of compounds. Both share a benzamide core structure and incorporate heterocyclic ring systems, highlighting their potential for biological activity. [, ]

2-(4-((5-Aryl-1H-1,2,4-triazol-3-yl)methylthio)phenyl)-1H-imidazo(4,5-b)pyridines

Compound Description: This compound is a product of a reaction between 2-(4-((4-(1H-imidazo(4,5-b)pyridin-2-yl)phenylthio)methyl)-3-methyl-1H-pyrazol-5(4H)-one and various aromatic aldehydes. []

Relevance: This compound and 4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide both contain fused heterocyclic ring systems, specifically the imidazo(4,5-b)pyridines and thiazolo[5,4-b]pyridine, respectively. This structural similarity suggests a potential for overlapping biological activities. []

Compound Description: These compounds are selective glucocorticoid receptor (GR) modulators with potent anti-inflammatory properties. They have demonstrated comparable efficacy to prednisolone in suppressing cytokine production in both in vitro and in vivo models. []

Relevance: Although structurally diverse, these compounds share a benzamide core structure with 4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide. The presence of various heterocyclic rings and substituents in both these compounds and 4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide suggests a potential for interacting with similar biological targets and exhibiting a range of biological activities. []

2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Compound Description: This novel polyheterocyclic compound was synthesized using a microwave-assisted one-pot process involving Ugi-Zhu/aza Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration reactions. []

Relevance: While structurally distinct from 4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, this compound highlights the increasing prevalence of complex, multi-heterocyclic scaffolds in medicinal chemistry research. Both compounds exemplify the potential for diverse biological activity within these chemical classes. []

Compound Description: This compound is a 2-methoxy-substituted derivative of pyrazolo[3,4-b]pyridine. Unlike its 4-methyl- and 4-chloro-substituted analogs, this compound doesn't exhibit structural similarities. [, ]

Relevance: The compound differs from 4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide in its core structure, highlighting the diverse structural variations possible within heterocyclic chemistry, even with similar starting points. [, ]

4-Methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-yl- ylamino)-benzamide

Compound Description: This compound is a potent protein kinase inhibitor with various crystalline forms and an amorphous form, including hydrochloride salts and sulfate salts. Its nanosize weakly crystalline modification exhibits increased solubility, potentially leading to enhanced bioavailability. [, , , , , ]

Relevance: This compound, like 4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, belongs to the benzamide class of compounds. Their shared core structure and the inclusion of nitrogen-containing heterocycles in their structures highlight their potential as bioactive molecules. [, , , , , ]

1-((4-(1H-Imidazo(4,5-b)pyridin-2-yl)phenylthio)methyl)-N-aryl-3-methyl-1H-pyrazol-5-amines

Compound Description: These compounds are synthesized by condensing 1-((4-(1H-imidazo(4,5-b)pyridin-2- yl)phenylthio)methyl)-3-methyl-1H-pyrazol- 5(4H)-one with various aldehydes. []

Relevance: This compound shares structural similarities with 4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, both containing a substituted phenyl ring linked to a heterocyclic system. []

Compound Description: These compounds are synthesized by reacting 1-((1H-imidazo[4,5-b]pyridin-2-yl)methyl)-2-arylidenehydrazines with diazomethane. []

Relevance: This series of compounds highlights the diversity of heterocyclic scaffolds possible and, like 4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, indicates the potential for a range of biological activities within this class. []

N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

Compound Description: This compound is synthesized via microwave irradiation, highlighting the use of this technology in synthesizing complex heterocyclic compounds like 4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide. []

Relevance: This compound and 4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide share a benzamide core structure, suggesting potential for similar biological activities. []

3-[3H]1-(Azetidin-1-yl)-2-(6-(4-fluoro-3-methyl-phenyl)pyrrolo[3,2-b]pyridin-1-yl)ethanone ([3H]-JNJ- GluN2B-5)

Compound Description: This radioligand displays high affinity for GluN2B-containing NMDA receptors and significant selectivity over sigma receptors. Its selectivity makes it a valuable tool in radioligand binding and autoradiography assays for studying GluN2B. []

Relevance: While not directly structurally similar, both this compound and 4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide belong to a broad class of compounds featuring heterocyclic rings and highlight the diverse applications of such compounds in medicinal chemistry and chemical biology. []

4,6-Dimethyl-2-[(4-phenylpiperidin-1-yl)methyl]isothiazolo[5,4-b]pyridin-3(2H)-one and 4,6-dimethyl-2-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)methyl]isothiazolo[5,4-b]pyridin-3(2H)-one

Compound Description: These compounds demonstrate significant conformational differences in their phenylpiperidine and phenyltetrahydropyridine substituents. Theoretical calculations suggest both conformations are energetically stable, representing energy minima for these systems. []

Relevance: The isothiazolo[5,4-b]pyridine core of these compounds shares structural similarities with the thiazolo[5,4-b]pyridine core in 4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide. This similarity suggests a potential for overlapping biological activities and highlights the importance of subtle structural modifications in influencing biological properties. []

4-Methyl-5-(5-{[5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl}disulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl)-2-phenyl-1,3-thiazol acetonitrile

Compound Description: This compound, a thiazolo-1,2,4-triazole derivative, displays antibacterial and antifungal activity. []

Relevance: The compound differs significantly from 4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide in its structure, demonstrating the broad range of heterocyclic compounds and their potential for various biological activities. []

Compound Description: These compounds have been synthesized and evaluated for their antimicrobial, antioxidant, and anti-inflammatory activities. []

Relevance: This class of compounds, like 4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, exemplifies the exploration of diverse heterocyclic scaffolds in medicinal chemistry to target various therapeutic areas, including infectious diseases and inflammation. []

(E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

Compound Description: This compound displays a unique structure where the central eight-membered ring deviates from the ideal boat conformation due to steric hindrance. []

Relevance: This compound shares the benzamide core structure with 4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, emphasizing the versatility of this core structure in medicinal chemistry. []

Compound Description: These compounds are N-oxides of pyrrolo[3,4-b]pyrrole derivatives. They are proposed as potential therapeutic agents for modulating the histamine H3 receptor, targeting conditions like Alzheimer's disease, asthma, and cognitive disorders. []

Relevance: These compounds showcase the diversity of heterocyclic chemistry and the potential for different oxidation states within a scaffold, similar to 4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, to modulate biological activity. []

PLX5622 (6-fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine)

Compound Description: This compound is a potent and selective inhibitor of colony-stimulating factor 1 receptor (CSF-1R). It is investigated as a potential therapeutic agent for targeting glioma-associated microglia and macrophages (GAMMs), which contribute to an immunosuppressive microenvironment in glioma. []

Relevance: While structurally distinct from 4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, PLX5622 highlights the importance of targeting specific kinases and receptors in cancer therapy. Both compounds underscore the significance of heterocyclic chemistry in developing novel therapeutic agents. []

Compound Description: These compounds are synthetic small-molecule Toll-like receptor 4 (TLR4) ligands, exhibiting potent immunostimulatory activity. They are investigated as potential adjuvants in influenza vaccines to enhance and broaden immune responses. []

Relevance: These TLR4 ligands, despite structural differences from 4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, highlight the diverse applications of heterocyclic compounds in drug discovery, extending beyond direct therapeutic targets to include enhancing the efficacy of existing therapies. []

Compound Description: These are donor–π–acceptor (D–π–A) type conjugated copolymers explored for their potential applications in organic photovoltaic devices. PBDT-ttTz, with its linear molecular structure and extended conjugation, exhibits superior power conversion efficiency (5.21%) compared to the non-linear PBDT-tTz (2.92%) in bulk heterojunction photovoltaic devices. []

Relevance: These polymers, although structurally distinct from 4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, highlight the diverse applications of heterocyclic compounds beyond traditional pharmaceutical applications. Their use in organic electronics exemplifies the growing impact of heterocyclic chemistry in material science and renewable energy technologies. []

N-(3-(4-(3-Imidazo[1,2-b]pyridazin-yl)-1H-pyrazol-1-yl)-4-methylphenyl)benzamide derivatives

Compound Description: These benzamide derivatives act as Bcr-Abl kinase inhibitors, suggesting potential applications in treating cancers like chronic myeloid leukemia (CML). []

Relevance: These compounds, sharing the benzamide core with 4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, underscore the significance of benzamide derivatives as a versatile scaffold for developing kinase inhibitors with potential anticancer activity. []

N,N-diethyl-2-[4-(2-18F-fluoroethoxy)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-acetamide (18F-DPA-714)

Compound Description: This compound is a radiotracer used in positron emission tomography (PET) imaging. It specifically targets the translocator protein (TSPO), which is overexpressed in activated microglia and macrophages, serving as a marker of neuroinflammation. In conjunction with 18F-fluoroethyltyrosine (18F-FET) PET, it allows for noninvasive assessment of glioma growth and response to therapies like CSF-1R inhibition. []

Relevance: This compound demonstrates the application of heterocyclic compounds in developing diagnostic tools for complex diseases like glioma, highlighting the importance of 4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide's chemical class in diverse research fields. []

N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides and their derivatives

Compound Description: These compounds exhibit bactericidal and fungicidal activity against specific microorganisms like Mycobacterium luteum and Aspergillus niger. They are less effective against Escherichia coli, Staphylococcus aureus, and Candida tenuis. []

Relevance: These compounds, while structurally different from 4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, demonstrate the ongoing need for new antimicrobial agents to combat infectious diseases, highlighting the significance of exploring diverse chemical structures for novel therapeutic options. []

Compound Description: These pyrimidine derivatives containing an amide moiety demonstrate potent antifungal activity against plant pathogens like Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. Compound 5o shows particularly promising activity against Phomopsis sp. with an EC50 value surpassing that of the commercial fungicide Pyrimethanil. []

Relevance: These compounds, although structurally different from 4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, highlight the importance of exploring diverse chemical structures for their antifungal properties, a significant area of research in agriculture and medicine. []

3-cyclopentyl-N-(5-methoxy-thiazolo[5,4-b]pyridin-2-yl)-2-[4-(4-methyl-piperazine-1-sulfonyl)-phenyl]-propionamide (17c)

Compound Description: This compound acts as a potent and liver-selective glucokinase activator. It exhibits a high binding affinity to glucokinase (αK(a) = 39 nM) and effectively reduces glucose levels in an oral glucose tolerance test in mice, making it a potential therapeutic candidate for type 2 diabetes. []

Relevance: While this compound has a different core structure than 4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, both contain heterocyclic rings, particularly the thiazolo[5,4-b]pyridine moiety, emphasizing the importance of this structure in medicinal chemistry. []

N-(4-(5-cyano-6-(3-hydroxypropoxy)-4-(4-isopropylphenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide (2a) and N-(4-(5-cyano-6-(3-hydroxypropoxy)-4-(thiophen-2-yl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide.

Compound Description: These pyridine derivatives incorporate a sulfonamide moiety and are synthesized using microwave irradiation. []

Relevance: Although structurally distinct from 4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, these compounds showcase the continued exploration of pyridine derivatives in medicinal chemistry and the use of microwave technology for their efficient synthesis. []

Compound Description: Venetoclax is a Bcl-2 inhibitor used to treat various blood cancers. VNO and VHA are potential oxidative impurities of Venetoclax. VNO is formed via oxidation and can undergo a Meisenheimer rearrangement to form VHA. []

Relevance: These compounds, although structurally different from 4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, underscore the importance of understanding drug metabolism and identifying potential impurities to ensure drug safety and efficacy. []

(E)-N-(4-amino-6-fluoro-[1,1'-biphenyl]-3-yl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide (7i) and (E)-N-(2-amino-4-fluoro-5-(thiophen-2-yl)phenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide (7j)

Compound Description: These novel chidamide derivatives exhibit moderate antiproliferative activities against cancer cell lines, including Jurkat cells. They also show some histone deacetylase (HDAC) inhibitory activity. []

Relevance: These compounds and 4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide belong to the benzamide class. The presence of multiple heterocyclic rings and various substituents within both structures suggests their potential for diverse biological activities. []

Compound Description: These compounds target soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. BAY 58-2667 is an sGC activator that can bind to the enzyme after haem oxidation and protect it from degradation. HMR 1766 is a haem-independent sGC activator. Zn-PPIX is a haem-mimetic. BAY 41-2272 is a haem-dependent sGC stimulator. []

Relevance: These compounds highlight the therapeutic potential of targeting sGC in conditions like endothelial dysfunction, where NO signaling is impaired. While structurally diverse from 4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, they highlight the importance of developing small molecules that can modulate enzyme activity for therapeutic benefit. []

Compound Description: These compounds act as Orai1 inhibitors and show potential for treating Pulmonary Arterial Hypertension (PAH). Orai1, a store-operated Ca2+ channel, plays a role in PA remodeling in PAH. These inhibitors reduce Orai1 activity and ameliorate PAH in rat models. []

Relevance: These compounds highlight the therapeutic potential of targeting ion channels like Orai1 in PAH. While structurally different from 4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, they emphasize the importance of exploring diverse chemical structures for their potential to modulate ion channel activity and treat cardiovascular diseases. []

Compound Description: These acridone alkaloids and N-phenylethyl-benzamide derivatives were isolated from Swinglea glutinosa. The acridones showed weak cytotoxicity, while the amides exhibited moderate non-selective cytotoxicity against various cancer cell lines. []

Relevance: These compounds, particularly the N-phenylethyl-benzamide derivatives, share a structural resemblance to 4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, emphasizing the presence of benzamide derivatives in natural sources and their potential cytotoxic properties against cancer cells. []

Properties

CAS Number

863594-22-3

Product Name

4-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

IUPAC Name

4-methyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide

Molecular Formula

C21H17N3OS

Molecular Weight

359.45

InChI

InChI=1S/C21H17N3OS/c1-13-5-8-15(9-6-13)19(25)23-18-12-16(10-7-14(18)2)20-24-17-4-3-11-22-21(17)26-20/h3-12H,1-2H3,(H,23,25)

InChI Key

JWEHADYAQYXCEO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(S3)N=CC=C4)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.